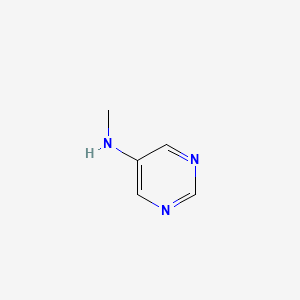

N-methylpyrimidin-5-amine

Overview

Description

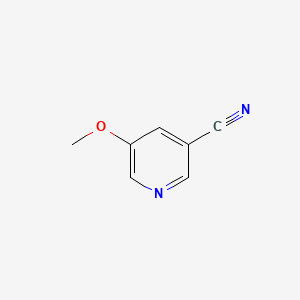

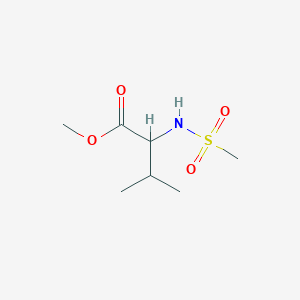

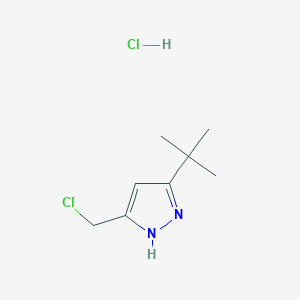

“N-methylpyrimidin-5-amine” is a compound with the molecular formula C5H7N3. It has a molecular weight of 109.13 g/mol . The IUPAC name for this compound is N-methyl-N-(5-pyrimidinyl)amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3 . The Canonical SMILES for this compound is CNC1=CN=CN=C1 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 109.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 109.063997236 g/mol. The topological polar surface area of the compound is 37.8 Ų .

Scientific Research Applications

Quantum Mechanical and Biological Insights

A study focused on a molecule structurally similar to N-methylpyrimidin-5-amine, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which is known for its role in treating hypertension as an I1 imidazoline receptor agonist. The research utilized experimental techniques such as FT-IR, FT-Raman, and NMR, alongside theoretical DFT techniques, to investigate the molecular structure. The study also explored the molecule's quantum mechanical properties, such as molecular stability, charge distribution, and chemical activity regions. Notably, the molecule exhibited potential anti-hypertensive activity based on molecular docking studies with different proteins for ligand, indicating its significant pharmaceutical and medicinal interest (Aayisha et al., 2019).

Halogen Bonding and Biological Activities

Another study examined the binding mode of a compound, 5-((4-((4-chlorophenoxy)methyl)-5-iodo-1H-1,2,3-triazol-1-yl)methyl)-2-methylpyrimidin-4-amine (PA-1), using X-ray crystallography, DFT calculations, and molecular docking. The research highlighted the significance of halogen bonding in the molecule's biological activities. The molecular docking study showed that the iodine atom of PA-1 could form halogen bonding with the active site of E. coli PDHc-E1, demonstrating the molecule's potential as an inhibitor and the importance of halogen bonding in designing potent PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).

Taste Modulation Activities

This compound and its derivatives were identified as significant taste modulators in several studies focusing on enhancing kokumi taste in foods. These studies investigated the formation of this compound derivatives from thiamine through Maillard-type reactions. They found that these compounds exhibit taste threshold concentrations between 35 to 120 µmol/L, contributing to the kokumi taste activity. The research also explored the formation pathways and the role of these compounds as naturally "food-born" taste enhancers in thiamine-rich, thermally treated foodstuff (Brehm et al., 2019), (Brehm et al., 2020).

Safety and Hazards

Future Directions

While specific future directions for N-methylpyrimidin-5-amine are not mentioned in the search results, there is a general trend in therapeutic peptide research that could potentially apply. Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could potentially open up new avenues for the development and application of compounds like this compound.

Mechanism of Action

Target of Action

N-methylpyrimidin-5-amine is a chemical compound with the molecular weight of 109.13 It’s worth noting that 2-aminopyrimidine derivatives have shown activity against trypanosoma brucei rhodesiense and plasmodium falciparum nf54, organisms responsible for sleeping sickness and malaria respectively .

Mode of Action

For instance, antimicrobial peptides (AMPs) can have two broad categories of action mechanisms: direct killing and immunological regulation .

Biochemical Pathways

It’s known that pyrimidines play a crucial role in the de novo purine and pyrimidine biosynthetic pathways, which are highly conserved in nature .

Pharmacokinetics

It’s known that the adme properties of a drug are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .

Properties

IUPAC Name |

N-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFYAAUZMZFRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633920 | |

| Record name | N-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-24-8 | |

| Record name | N-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)